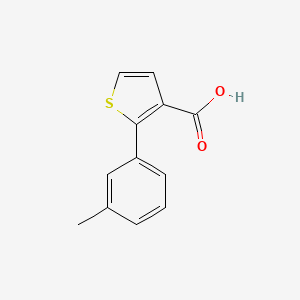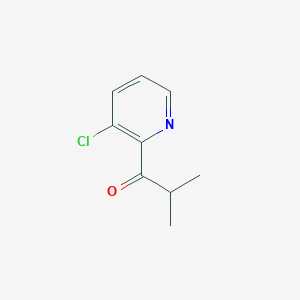
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with an amino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of amino and acetic acid groups. One common method involves the fluorination of a suitable precursor, such as 4-nitrophenylacetic acid, followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the biological activity and metabolic stability of these compounds.
Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The exact pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Similar in structure but lacks the acetic acid moiety.
4-Amino-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrafluoroaniline: Lacks the acetic acid group and has only the amino group attached to the fluorinated benzene ring.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on a tetrafluorinated benzene ring. This combination of functional groups and fluorine atoms imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5F4NO2 |
|---|---|
Peso molecular |
223.12 g/mol |
Nombre IUPAC |
2-(4-amino-2,3,5,6-tetrafluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1,13H2,(H,14,15) |
Clave InChI |
XBCVGHLAUUFKPF-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)N)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)
![[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester](/img/structure/B8471631.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8471657.png)
![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
